molecular formula C29H34N4O2 B1245888 Communesin G

Communesin G

Cat. No.: B1245888
M. Wt: 470.6 g/mol
InChI Key: OMFQPKNORYZBSJ-HLYNDKHPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Communesin G is a natural product found in Botrytis and Penicillium with data available.

Scientific Research Applications

1. Chemical Properties and Biological Activity

Communesin G, along with Communesin H, is a new alkaloid isolated from the psychrotolerant fungus Penicillium rivulum. Despite their unique chemical structure, these compounds were found to be inactive in antimicrobial, antiviral, and anticancer assays, contrasting with other known communesins (Dalsgaard et al., 2005).

2. Synthetic Studies and Structural Analysis

Extensive synthetic studies have been conducted on communesins, including this compound. The challenging structural framework of these alkaloids, including their heptacyclic indole alkaloids structure, has inspired numerous synthetic and analytical studies. These studies have led to the development of various synthetic methodologies and have also helped in the determination of the absolute configuration of these molecules (Zuo & Ma, 2011).

3. Biosynthetic Pathway Elucidation

Research has focused on elucidating the biosynthetic pathway of communesins, including this compound. The genetic and biochemical basis of their biosynthesis in Penicillium species has been explored, revealing that these compounds are biosynthesized from simple precursors like tryptamine and aurantioclavine (Lin et al., 2015).

4. Comparative Analysis and Derivative Synthesis

There has been a unified enantioselective total synthesis and evaluation of all known epoxide-containing communesin alkaloids, including this compound. This research has provided insights into the structure-activity relationships of these alkaloids and their derivatives, offering potential avenues for developing new pharmaceuticals (Pompeo et al., 2019).

Properties

Molecular Formula

C29H34N4O2

Molecular Weight

470.6 g/mol

IUPAC Name

1-[(2R,6S,14S,22S,25R)-25-[(2S)-3,3-dimethyloxiran-2-yl]-15-methyl-1,3,13,15-tetrazaheptacyclo[18.4.1.02,6.06,22.07,12.014,22.016,21]pentacosa-7,9,11,16,18,20-hexaen-3-yl]propan-1-one

InChI

InChI=1S/C29H34N4O2/c1-5-21(34)32-15-13-28-18-10-6-7-11-19(18)30-25-29(28)14-16-33(26(28)32)23(24-27(2,3)35-24)17-9-8-12-20(22(17)29)31(25)4/h6-12,23-26,30H,5,13-16H2,1-4H3/t23-,24+,25+,26+,28-,29-/m1/s1

InChI Key

OMFQPKNORYZBSJ-HLYNDKHPSA-N

Isomeric SMILES

CCC(=O)N1CC[C@@]23[C@@H]1N4CC[C@@]25[C@@H](NC6=CC=CC=C36)N(C7=CC=CC(=C57)[C@@H]4[C@H]8C(O8)(C)C)C

Canonical SMILES

CCC(=O)N1CCC23C1N4CCC25C(NC6=CC=CC=C36)N(C7=CC=CC(=C57)C4C8C(O8)(C)C)C

Synonyms

communesin G

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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